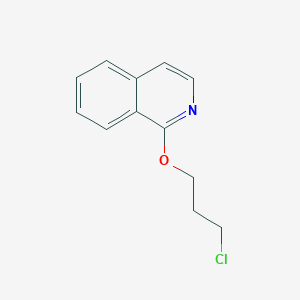
2-Propyl-1,3-benzoxazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a propyl group at the second position and a hydroxyl group at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-Propyl-1,3-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction produces the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-Propyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Propyl-1,3-benzoxazol-6-one.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
2-Propyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Propyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to its biological activity. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
2-Substituted-1,3-benzoxazole: Similar structure with different substituents at the second position.
3-Substituted-1,3-benzoxazol-2(3H)-one: Contains a different functional group at the third position.
Uniqueness
2-Propyl-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group and hydroxyl group at specific positions allows for unique interactions with biological targets and distinct chemical behavior.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-propyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C10H11NO2/c1-2-3-10-11-8-5-4-7(12)6-9(8)13-10/h4-6,12H,2-3H2,1H3 |
InChI 键 |
RSGNTUPXJOERPW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


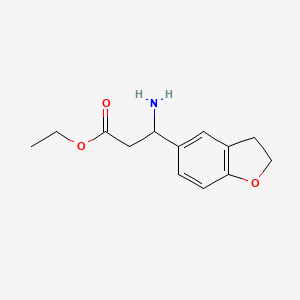
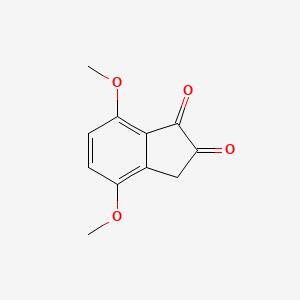

![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
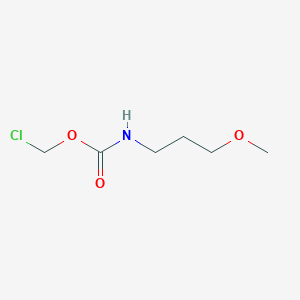
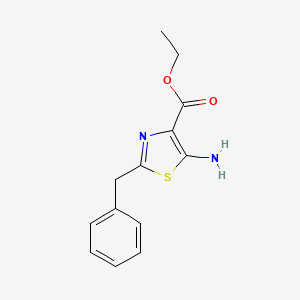
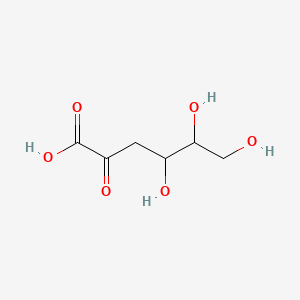
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
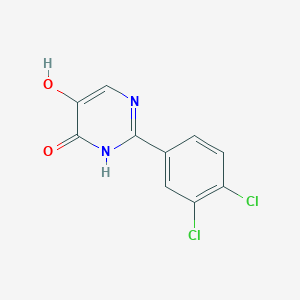
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite](/img/structure/B13884549.png)
